(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol
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Overview
Description
(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol is a compound that features a piperidine ring substituted with a pyridine moiety and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol typically involves the formation of the piperidine ring followed by the introduction of the pyridine and aminomethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the use of phenylsilane in the presence of an iron complex catalyst can promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions, which allow for the efficient and scalable synthesis of piperidine derivatives. These methods often employ catalysts and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like alkyl halides under basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the compound .
Scientific Research Applications
(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine moiety and exhibit various biological activities.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a fused pyridine-pyrimidine structure and are known for their pharmacological properties.
Uniqueness
(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol is unique due to its specific substitution pattern and the presence of both a piperidine and pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H17N3O |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol |
InChI |
InChI=1S/C11H17N3O/c12-7-9-3-4-13-11(6-9)14-5-1-2-10(15)8-14/h3-4,6,10,15H,1-2,5,7-8,12H2/t10-/m1/s1 |
InChI Key |
GJXLWZWWAALYIT-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=NC=CC(=C2)CN)O |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=C2)CN)O |
Origin of Product |
United States |
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